9-[(4,4-Dimethyldec-2-en-5-yn-2-yl)oxy]-9-borabicyclo[3.3.1]nonane
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Overview
Description
9-[(4,4-Dimethyldec-2-en-5-yn-2-yl)oxy]-9-borabicyclo[3.3.1]nonane is a complex organic compound featuring a borabicyclo structure. This compound is notable for its unique combination of alkyne and boron functionalities, making it a subject of interest in various fields of chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[(4,4-Dimethyldec-2-en-5-yn-2-yl)oxy]-9-borabicyclo[3.3.1]nonane typically involves the following steps:
Formation of the Alkyne Intermediate: The initial step involves the preparation of the alkyne intermediate, which can be achieved through various methods such as the Sonogashira coupling reaction.
Borabicyclo Formation: The alkyne intermediate is then reacted with a boron-containing reagent under controlled conditions to form the borabicyclo structure. This step often requires the use of catalysts and specific reaction conditions to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in significant quantities.
Chemical Reactions Analysis
Types of Reactions
9-[(4,4-Dimethyldec-2-en-5-yn-2-yl)oxy]-9-borabicyclo[3.3.1]nonane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.
Reduction: Reduction reactions can convert the alkyne group into alkenes or alkanes.
Substitution: The compound can participate in substitution reactions where the alkyne or boron groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are typically used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products
The major products formed from these reactions include boronic acids, alkenes, alkanes, and substituted derivatives of the original compound.
Scientific Research Applications
9-[(4,4-Dimethyldec-2-en-5-yn-2-yl)oxy]-9-borabicyclo[3.3.1]nonane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex boron-containing molecules.
Biology: The compound’s boron moiety makes it useful in the study of boron-based drugs and their interactions with biological systems.
Medicine: Research is ongoing into its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: The compound can be used in the development of new materials with unique properties due to the presence of boron.
Mechanism of Action
The mechanism by which 9-[(4,4-Dimethyldec-2-en-5-yn-2-yl)oxy]-9-borabicyclo[3.3.1]nonane exerts its effects involves its interaction with various molecular targets. The boron atom can form stable complexes with other molecules, influencing their reactivity and stability. The alkyne group can participate in addition reactions, further modifying the compound’s behavior in different environments.
Comparison with Similar Compounds
Similar Compounds
9-Borabicyclo[3.3.1]nonane: Lacks the alkyne and dimethyldecenyl groups, making it less versatile in certain reactions.
4,4-Dimethyldec-2-en-5-yn-2-yl Boronic Acid: Contains the alkyne and dimethyldecenyl groups but lacks the borabicyclo structure.
Uniqueness
The combination of the borabicyclo structure with the alkyne and dimethyldecenyl groups makes 9-[(4,4-Dimethyldec-2-en-5-yn-2-yl)oxy]-9-borabicyclo[3.3.1]nonane unique. This structure allows it to participate in a wide range of chemical reactions and makes it useful in various scientific and industrial applications.
Properties
CAS No. |
62459-84-1 |
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Molecular Formula |
C20H33BO |
Molecular Weight |
300.3 g/mol |
IUPAC Name |
9-(4,4-dimethyldec-2-en-5-yn-2-yloxy)-9-borabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C20H33BO/c1-5-6-7-8-15-20(3,4)16-17(2)22-21-18-11-9-12-19(21)14-10-13-18/h16,18-19H,5-7,9-14H2,1-4H3 |
InChI Key |
KWIAIUGFDZJRAD-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2CCCC1CCC2)OC(=CC(C)(C)C#CCCCC)C |
Origin of Product |
United States |
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